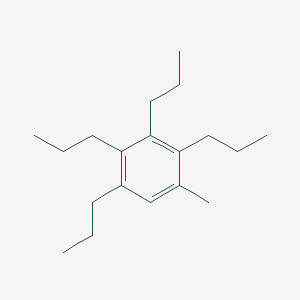
Benzene, 1-methyl-2,3,4,5-tetrapropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-2,3,4,5-tetrapropyl-: is an organic compound with the molecular formula C19H32 It is a derivative of benzene, where the hydrogen atoms on the benzene ring are substituted with one methyl group and four propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetrapropyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation . This reaction involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methyl group can be introduced through a similar Friedel-Crafts alkylation using methyl chloride.
Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-methyl-2,3,4,5-tetrapropyl- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, controlled temperatures.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetrapropyl- in chemical reactions involves the interaction of its aromatic ring with various reagents. In electrophilic aromatic substitution reactions, the electron-rich benzene ring attracts electrophiles, leading to the formation of a sigma complex. Subsequent steps involve the removal of a proton to restore aromaticity.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-
- Benzene, 1,2,4,5-tetramethyl-
- Benzene, 1,2,4,5-tetrachloro-
Uniqueness: Benzene, 1-methyl-2,3,4,5-tetrapropyl- is unique due to the specific arrangement of its substituents. The presence of both methyl and propyl groups on the benzene ring imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
262860-66-2 |
|---|---|
Formule moléculaire |
C19H32 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
1-methyl-2,3,4,5-tetrapropylbenzene |
InChI |
InChI=1S/C19H32/c1-6-10-16-14-15(5)17(11-7-2)19(13-9-4)18(16)12-8-3/h14H,6-13H2,1-5H3 |
Clé InChI |
KCHOWFJEDMQHJT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(C(=C1)C)CCC)CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


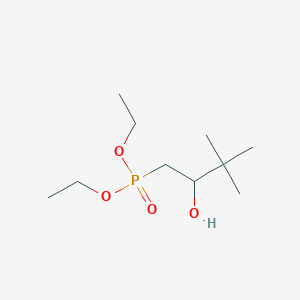
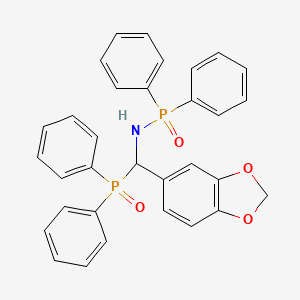
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)
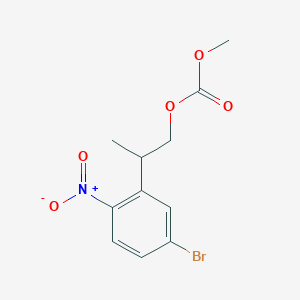
![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
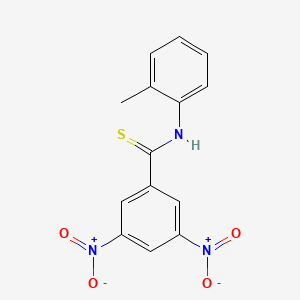
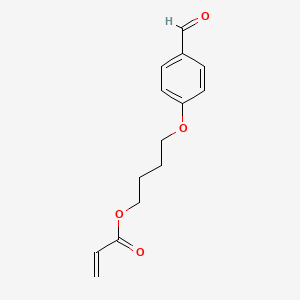

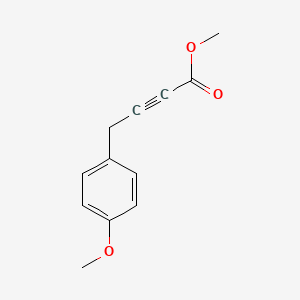
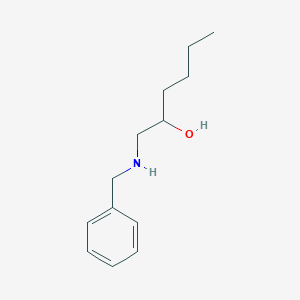
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
